molecular formula C11H11Cl2NO4S B12103504 1-(3,5-Dichlorobenzenesulfonyl)pyrrolidine-2-carboxylic acid

1-(3,5-Dichlorobenzenesulfonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12103504
M. Wt: 324.2 g/mol
InChI Key: SRQOBFXQILTASR-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorobenzenesulfonyl)-L-proline is a chemical compound that combines the structural elements of 3,5-dichlorobenzenesulfonyl and L-proline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichlorobenzenesulfonyl)-L-proline typically involves the reaction of 3,5-dichlorobenzenesulfonyl chloride with L-proline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of N-(3,5-Dichlorobenzenesulfonyl)-L-proline may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichlorobenzenesulfonyl)-L-proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfinic acid derivatives.

    Substitution: The chlorine atoms in the 3,5-dichlorobenzenesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfinic acid derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,5-Dichlorobenzenesulfonyl)-L-proline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-Dichlorobenzenesulfonyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The proline moiety may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dichlorobenzenesulfonyl)-L-phenylalanine
  • N-(3,5-Dichlorobenzenesulfonyl)-L-valine
  • N-(3,5-Dichlorobenzenesulfonyl)-L-tyrosine

Uniqueness

N-(3,5-Dichlorobenzenesulfonyl)-L-proline is unique due to the presence of the proline moiety, which imparts distinct structural and functional properties. The cyclic structure of proline can influence the compound’s conformation and binding interactions, making it a valuable scaffold in drug design and development.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO4S/c12-7-4-8(13)6-9(5-7)19(17,18)14-3-1-2-10(14)11(15)16/h4-6,10H,1-3H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQOBFXQILTASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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